molecular formula C11H14ClNOS B1519279 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 91131-29-2

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B1519279
CAS No.: 91131-29-2
M. Wt: 243.75 g/mol
InChI Key: JNVJIDRTXYBFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a useful research compound. Its molecular formula is C11H14ClNOS and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide, with the CAS number 91131-29-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C11H14ClNOS
  • Molecular Weight : 243.75 g/mol
  • Structure : The compound features a chloro group, a phenylsulfanyl moiety, and a propanamide backbone, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

A study investigating compounds similar to this compound found that derivatives with phenylsulfanyl groups displayed selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The compounds were noted for their ability to impair the growth of the pathogen without affecting host cell viability, indicating a selective mechanism of action .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular pathways related to inflammation and cancer proliferation.

Case Studies and Research Findings

StudyFocusFindings
Antichlamydial ActivityCompounds similar to this compound inhibit C. trachomatis growth selectively without harming host cells.
Anticancer ActivityRelated compounds showed high potency against mutant EGFR forms while minimizing toxicity to wild-type EGFR, suggesting a therapeutic window for cancer treatment.

Toxicity and Safety Profile

Initial assessments indicate that compounds with similar structures exhibit mild toxicity towards mammalian cell lines but are non-mutagenic in Drosophila melanogaster assays. This suggests a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-(2-phenylsulfanylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJIDRTXYBFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653887
Record name 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91131-29-2
Record name 3-Chloro-N-[2-(phenylthio)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91131-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.